molecular formula C14H11NS B14133643 Benzo[b]thiophen-3-amine,n-phenyl-

Benzo[b]thiophen-3-amine,n-phenyl-

Cat. No.: B14133643
M. Wt: 225.31 g/mol
InChI Key: KVGMUGJPFRYQGE-UHFFFAOYSA-N
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Description

Significance of the Benzo[b]thiophene Scaffold in Heterocyclic Chemistry

The benzo[b]thiophene scaffold is a privileged structure in the field of heterocyclic chemistry, primarily due to its presence in a multitude of biologically active compounds. researchgate.netnih.gov This bicyclic system, formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, serves as a crucial pharmacophore in numerous medicinal drugs. rsc.orgijpsjournal.com Its structural versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological properties. researchgate.netrsc.org

The significance of the benzo[b]thiophene core extends to materials science, where derivatives like researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT) are utilized in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Overview of Amine-Substituted Benzo[b]thiophenes in Research

The introduction of an amine group to the benzo[b]thiophene scaffold significantly influences its chemical properties and biological activity. Amine-substituted benzo[b]thiophenes are explored for their potential in various therapeutic areas. Research has shown that the position and nature of the amine substituent can dramatically alter the compound's interaction with biological targets. nih.gov For instance, the placement of substituents at the third position of the benzo[b]thiophene ring is considered key for harnessing desired antimicrobial activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

N-phenyl-1-benzothiophen-3-amine

InChI

InChI=1S/C14H11NS/c1-2-6-11(7-3-1)15-13-10-16-14-9-5-4-8-12(13)14/h1-10,15H

InChI Key

KVGMUGJPFRYQGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for N Phenylbenzo B Thiophen 3 Amine Derivatives

Direct Amination Approaches to Benzo[b]thiophen-3-amine (B172997) Scaffolds

Direct amination strategies involve the introduction of an amine group onto a pre-existing benzo[b]thiophene ring system. These methods are advantageous when the requisite benzo[b]thiophene precursors are readily accessible.

Nucleophilic Aromatic Substitution Reactions on Halogenated Benzo[b]thiophenes

One of the most classical and direct methods for forming a C-N bond is through the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. In the context of benzo[b]thiophenes, the 3-position is susceptible to electrophilic attack and can be halogenated to provide suitable precursors for amination. researchgate.net The synthesis of 3-halobenzo[b]thiophenes can be achieved through methods like electrophilic cyclization of alkynyl thioanisoles using sodium halides. nih.govuwf.edu

While traditional SNAr reactions can be challenging on electron-rich heterocycles, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, have become powerful tools for this transformation. For instance, a copper-catalyzed Ullmann-type reaction has been effectively used to synthesize aminated benzo-fused heterocycles. nih.gov This approach involves the coupling of a halo-benzo[b]thiophene with an amine, such as aniline (B41778), in the presence of a copper catalyst. An inexpensive catalyst like copper(I) oxide (Cu₂O) can be employed, often without the need for a specific ligand, making the protocol economically and environmentally favorable. nih.gov The reaction typically proceeds at elevated temperatures in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). nih.gov

This methodology is versatile, allowing for the coupling of various primary and secondary amines with bromo-substituted benzo[b]thiophenes to furnish the corresponding N-substituted amine derivatives in good to excellent yields. nih.gov

Table 1: Copper-Catalyzed Amination of Bromo-Substituted Heterocycles This table is illustrative of the Ullmann-type C-N coupling approach.

Bromo-CompoundAmineCatalystTemperature (°C)Yield (%)Reference
2-BromodibenzofuranAqueous Ammonia (B1221849)Cu₂O12071 nih.gov
2-BromodibenzothiopheneAqueous AmmoniaCu₂O11091 nih.gov
6-Bromobenzo[b]thiopheneAqueous AmmoniaCu₂O11094 nih.gov

Multi-component Reactions for Benzo[b]thiophen-3-amine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. researchgate.netorganic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. nih.gov

Several classical MCRs, such as the Gewald, Strecker, and Mannich reactions, are cornerstones of heterocyclic synthesis. organic-chemistry.orgnih.gov While the Gewald reaction is famously used for the synthesis of 2-aminothiophenes, variations and novel MCRs can be designed to target other isomers. For the synthesis of benzo[b]thiophen-3-amines, a convergent MCR could theoretically involve the reaction of an ortho-thiolated benzaldehyde (B42025) or ketone, an amine (aniline), and a third component that facilitates cyclization and formation of the thiophene (B33073) ring. The development of such a process offers a streamlined route to the target scaffold, avoiding the multiple steps associated with linear synthetic sequences. researchgate.net

Cyclization Strategies for Benzo[b]thiophen-3-amine Ring Formation

Cyclization strategies build the benzo[b]thiophene ring from acyclic precursors. These methods are particularly powerful as they allow for the installation of desired substituents, including the 3-amine group, during the ring-forming process, offering high regiochemical control.

Transition-Metal-Free One-Pot Protocols

The avoidance of transition-metal catalysts is a key goal in green chemistry, as it prevents product contamination with residual metals and reduces cost. organic-chemistry.org Several transition-metal-free, one-pot protocols have been developed for the synthesis of benzo[b]thiophen-3-amines.

A notable example involves the reaction between ortho-fluorobenzonitriles and substituted thiols. nih.govmdpi.comsemanticscholar.org This process occurs at room temperature and is mediated by a base such as cesium carbonate (Cs₂CO₃) in a solvent like DMSO. semanticscholar.org The proposed mechanism begins with the deprotonation of the thiol, which then acts as a nucleophile, displacing the fluorine atom on the benzonitrile (B105546) ring via an SNAr reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrile group is attacked by the enolate formed from the thiol side chain. A final tautomerization step yields the aromatic benzo[b]thiophen-3-amine. semanticscholar.org This method is highly efficient and tolerates a wide range of functional groups on both the benzonitrile and thiol starting materials, providing access to a diverse library of derivatives in good to excellent yields. nih.govmdpi.comsemanticscholar.org

Table 2: Synthesis of Benzo[b]thiophen-3-amine Derivatives via Transition-Metal-Free Cyclization mdpi.com

2-Fluorobenzonitrile DerivativeThiol DerivativeBaseSolventProductYield (%)
2-FluorobenzonitrilePhenylmethanethiolCs₂CO₃DMSO2-Phenylbenzo[b]thiophen-3-amine85
2-FluorobenzonitrileMethyl thioglycolateCs₂CO₃DMSOMethyl 3-aminobenzo[b]thiophene-2-carboxylate76
2-FluorobenzonitrileEthyl thioglycolateCs₂CO₃DMSOEthyl 3-aminobenzo[b]thiophene-2-carboxylate82
2-FluorobenzonitrileButyl thioglycolateCs₂CO₃DMSOButyl 3-aminobenzo[b]thiophene-2-carboxylate77

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. tcichemicals.com In its classical form, it involves the conversion of a phenol (B47542) to an aniline derivative. tcichemicals.com This strategy can be adapted for the synthesis of heterocyclic amines. For the preparation of benzo[b]thiophen-amines, the synthesis can commence from a hydroxy-substituted benzo[b]thiophene. researchgate.net

The process involves reacting the hydroxy-benzo[b]thiophene with a reagent like 2-bromo-2-methylpropanamide (B1266605) in the presence of a base. This initially forms an ether linkage. Subsequent treatment with a stronger base (e.g., NaOH) and heat induces the rearrangement, where the nitrogen atom of the amide attacks the ipso-carbon of the ether linkage, cleaving the C-O bond and forming a more stable C-N bond. tcichemicals.comresearchgate.net A final hydrolysis step can remove the protecting group from the amine. This method provides a novel, metal-free pathway to aminated benzo[b]thiophenes from readily available hydroxy precursors. researchgate.net

A powerful strategy for constructing substituted heterocycles involves a tandem reaction sequence where multiple bonds are formed in a single pot. The synthesis of benzo[b]thiophen-3-amines can be envisioned through a C-S cross-coupling reaction to form the thiophene ring, followed by the reduction of a strategically placed nitro group to generate the amine functionality.

For this to be a one-pot protocol, the cyclization to form a 3-nitro-benzo[b]thiophene would be the initial step. This could be achieved, for example, through the reaction of an ortho-halonitrobenzene derivative with a suitable sulfur nucleophile under conditions that promote both C-S bond formation and subsequent cyclization. Following the successful formation of the nitro-benzo[b]thiophene intermediate, a reducing agent would be added to the same reaction vessel.

LDA-Mediated Cyclizations

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that has been effectively employed in the cyclization step to form the benzo[b]thiophene core. This methodology often involves the deprotonation of a suitable precursor to initiate an intramolecular cyclization cascade.

One prominent strategy involves the LDA-mediated cyclization of 2-{[(Alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles, which yields 2-(Alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines. crossref.org This approach builds the aminothiophene ring by forming a key carbon-carbon bond, facilitated by the strong basicity of LDA. Another related method describes the synthesis of 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives. researchgate.net In this case, o-(alkylsulfonyl)benzyl azides are treated with LDA at low temperatures (-78 °C) in THF, leading to cyclization with denitrogenation. researchgate.net Although this latter example results in a saturated and oxidized thiophene ring, it demonstrates the utility of LDA in promoting the requisite bond-forming reactions for creating the fused heterocyclic system.

These methods highlight the power of strong base-mediated cyclization for constructing the benzo[b]thiophen-3-amine framework from appropriately substituted benzene (B151609) precursors.

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation has significantly advanced the synthesis of heterocyclic compounds, offering benefits such as reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov The synthesis of the 3-aminobenzo[b]thiophene scaffold is a prime example of a process that has been optimized using this technology.

A highly efficient and rapid method involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine (B128534) in a high-boiling solvent such as DMSO. rsc.orgstrath.ac.uk Heating this mixture to 130 °C under microwave irradiation provides access to a variety of substituted methyl 3-aminobenzo[b]thiophene-2-carboxylates in good to excellent yields (58–96%). rsc.orgstrath.ac.uk This one-pot process is valuable for creating the core structure, which can then be further modified. The resulting 3-aminobenzo[b]thiophene scaffold is a key intermediate for producing kinase inhibitors. rsc.orgstrath.ac.ukrsc.org

Introduction of the N-Phenyl Moiety

The introduction of the N-phenyl group can be achieved at different stages of the synthetic sequence. The two primary approaches are attaching the phenyl group after the benzo[b]thiophene ring has been formed (post-cyclization) or incorporating it into one of the starting materials before the cyclization reaction (pre-functionalized building blocks).

Post-Cyclization N-Arylation Reactions

Once the benzo[b]thiophen-3-amine core is synthesized, the N-phenyl group can be introduced via N-arylation reactions. Transition metal-catalyzed cross-coupling reactions are the most common methods for this transformation. A general and efficient catalytic system for the N-arylation of amines involves the use of arylboroxines as the aryl donor, catalyzed by a simple copper salt in ethanol. beilstein-journals.org This approach is attractive due to its mild conditions and the high activity of arylboroxines compared to arylboronic acids. beilstein-journals.org

Direct C-H arylation strategies have also emerged as powerful tools. While many direct arylations of benzo[b]thiophenes target the C2 position, methods for C3 arylation are being developed. nih.govacs.org A notable example is the palladium-catalyzed direct β-arylation of benzo[b]thiophenes with aryl iodides at room temperature. acs.org This method is operationally simple, tolerates a wide range of functional groups, and proceeds with high regioselectivity, making it a highly efficient way to form the desired C-N bond at the 3-position. acs.org

Strategies Utilizing Pre-functionalized Building Blocks

An alternative synthetic design involves using starting materials that already contain the N-phenyl fragment. This strategy can streamline the synthesis by incorporating the desired moiety from the outset. For instance, a method for synthesizing N-arylthiophen-2-amines involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol. beilstein-journals.orgnih.gov Although this produces a thiophene rather than a benzo[b]thiophene, it exemplifies the principle of using a pre-functionalized N-aryl building block to construct the final heterocyclic amine.

Another approach involves the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with phenylhydrazine, which results in a 3-phenylamino-substituted quinazolone fused to the benzo[b]thiophene core. tsijournals.com This demonstrates how a pre-formed benzo[b]thiophene can be coupled with an N-phenyl nucleophile to build more complex systems. These strategies, which build the heterocyclic ring from precursors already bearing the N-phenyl group, offer an efficient route to the target compounds.

Synthesis of Specific N-Phenylbenzo[b]thiophen-3-amine Derivatives with Additional Substituents (e.g., nitro, methoxy (B1213986), fluoro)

The synthesis of derivatives with additional functional groups on either the benzo[b]thiophene core or the N-phenyl ring is crucial for modulating the compound's properties.

Nitro-Substituted Derivatives: Nitro groups can be introduced either by direct nitration of the benzo[b]thiophene ring or by using nitro-substituted starting materials. The direct nitration of 3-nitrobenzo[b]thiophene (B90674) using potassium nitrate (B79036) in concentrated sulfuric acid leads to substitution on the benzene ring, with a preference for the 6-position, followed by the 5-, 4-, and 7-positions. rsc.org The synthesis of specific isomers, such as Benzo[b]thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro-, has been reported, highlighting the ability to incorporate nitro groups at specific positions on the thiophene ring. ontosight.ai

Methoxy-Substituted Derivatives: Methoxy groups are often incorporated through the use of substituted building blocks. For example, N-(4-methoxyphenyl)-2-nitro-benzo[b]thiophen-3-amine is synthesized from precursors containing the 4-methoxyphenyl (B3050149) moiety. ontosight.ai Syntheses starting from materials like 1-[aryl(methoxy)methyl]-2-bromobenzenes also provide a pathway to introduce methoxy groups onto the core structure. researchgate.net

Fluoro-Substituted Derivatives: Fluorine atoms or trifluoromethyl groups can be introduced using fluorinated starting materials. The synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, for instance, starts from 2-fluoro-4-(trifluoromethyl)benzaldehyde. nih.gov This demonstrates a robust method for incorporating fluorine-containing substituents onto the benzene portion of the benzo[b]thiophene system. The compatibility of many modern synthetic methods with halogen substituents allows for their presence during key reaction steps. nih.gov

A summary of synthetic approaches for substituted derivatives is presented in the table below.

SubstituentPosition(s)Synthetic StrategyReference(s)
Nitro2, 4, 5, 6, 7Direct nitration or use of nitro-substituted building blocks. rsc.orgontosight.ai
MethoxyPhenyl ring, Benzene ringUse of methoxy-substituted building blocks. ontosight.airesearchgate.net
Fluoro/CF3Benzene ringUse of fluoro-substituted building blocks. nih.gov

Novel Synthetic Pathways and Methodological Advancements

The field of heterocyclic synthesis is continuously evolving, with new methodologies offering improved efficiency, milder conditions, and novel reaction pathways. Several recent advancements are particularly relevant to the synthesis of N-phenylbenzo[b]thiophen-3-amines.

A significant development is the emergence of transition-metal-free synthetic routes . One such one-pot protocol enables the synthesis of fused benzo[b]thiophenamines at room temperature, providing high reaction efficiency and a broad substrate scope under mild conditions. researchgate.net

In the realm of functionalization, direct C-H activation continues to be a major focus. The development of palladium-catalyzed oxidative cross-coupling reactions allows for the direct arylation of benzo[b]thiophene cores, providing a step-economical alternative to traditional cross-coupling methods that require pre-functionalization. nih.gov The ability to perform these arylations at room temperature marks a substantial improvement in synthetic efficiency. acs.org These advanced methodologies are not only streamlining the synthesis of known compounds but also enabling the creation of novel derivatives for applications in materials science and medicinal chemistry. rsc.org

Spectroscopic and Structural Characterization of N Phenylbenzo B Thiophen 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of the core benzo[b]thiophene structure, the protons at positions 2 and 3 (H2 and H3) typically resonate at chemical shifts of δ = 7.33 and 7.22 ppm, respectively. nii.ac.jp A characteristic coupling constant of 5.5 Hz is observed between these two protons. nii.ac.jp An interesting feature of the benzo[b]thiophene system is the long-range coupling of approximately 0.5 Hz that can occur between the H2 and H6 protons. nii.ac.jp It is also noted that the amine protons of benzo[b]thiophen-3-amines show less tendency to undergo tautomerization compared to their hydroxyl and thiol counterparts. nii.ac.jp

¹H NMR Analysis for Proton Environments

The ¹H NMR spectra of N-phenylbenzo[b]thiophen-3-amine derivatives provide a wealth of information regarding the substitution patterns on both the benzo[b]thiophene core and the N-phenyl ring. For instance, in a series of 2-substituted N-phenylbenzo[b]thiophen-3-amines, the proton environments are well-defined.

In the case of N,2-diphenylbenzo[b]thiophen-3-amine, the spectrum recorded in CDCl₃ shows a singlet for the amine proton (NH) at 5.51 ppm. rsc.org The aromatic protons exhibit a complex series of multiplets in the range of 6.71 to 7.81 ppm. rsc.org Specifically, the proton at position 4 of the benzo[b]thiophene ring appears as a doublet at 7.81 ppm (J = 8.0 Hz). rsc.org

Substituents on the 2-phenyl group influence the chemical shifts of the aromatic protons. For example, the introduction of a p-tolyl group in N-phenyl-2-(p-tolyl)benzo[b]thiophen-3-amine results in a singlet at 2.35 ppm for the methyl protons. rsc.org Similarly, a 4-ethylphenyl substituent in 2-(4-ethylphenyl)-N-phenylbenzo[b]thiophen-3-amine gives rise to a triplet at 1.24 ppm and a multiplet at 2.62-2.68 ppm for the ethyl group protons. rsc.org

The following table summarizes the characteristic ¹H NMR chemical shifts for a selection of N-phenylbenzo[b]thiophen-3-amine derivatives.

CompoundSolventAromatic Protons (ppm)NH Proton (ppm)Other Protons (ppm)
N,2-diphenylbenzo[b]thiophen-3-amineCDCl₃7.81 (d, J=8.0 Hz, 1H), 7.60 (d, J=7.2 Hz, 2H), 7.52 (d, J=7.2 Hz, 1H), 7.39-7.28 (m, 5H), 7.20-7.16 (m, 2H), 6.83 (t, J=7.2 Hz, 1H), 6.71 (d, J=7.6 Hz, 2H)5.51 (s)
N-phenyl-2-(p-tolyl)benzo[b]thiophen-3-amineCDCl₃7.80 (d, J=7.8 Hz, 1H), 7.50 (t, J=7.8 Hz, 3H), 7.32 (t, J=7.2 Hz, 1H), 7.28 (t, J=7.2 Hz, 1H), 7.18 (t, J=7.2 Hz, 4H), 6.82 (t, J=7.2 Hz, 1H), 6.70 (d, J=7.8 Hz, 2H)5.48 (s)2.35 (s, 3H)
2-(4-ethylphenyl)-N-phenylbenzo[b]thiophen-3-amineCDCl₃7.80 (d, J=7.6 Hz, 1H), 7.54-7.50 (m, 3H), 7.35-7.28 (m, 2H), 7.22-7.17 (m, 4H), 6.82 (t, J=7.6 Hz, 1H), 6.71 (d, J=7.6 Hz, 2H)5.50 (s)2.68-2.62 (m, 2H), 1.24 (t, J=7.6 Hz, 3H)
2-(4-methoxyphenyl)-N-phenylbenzo[b]thiophen-3-amineCDCl₃7.78 (d, J=8.0 Hz, 1H), 7.55-7.53 (m, 2H), 7.49 (d, J=8.0 Hz, 1H), 7.34-7.25 (m, 2H), 7.18 (t, J=7.6 Hz, 2H), 6.91-6.88 (m, 2H), 6.81 (t, J=7.6 Hz, 1H), 6.69 (d, J=7.6 Hz, 2H)5.44 (s)3.80 (s, 3H)

¹³C NMR Analysis for Carbon Frameworks

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. For the parent benzo[b]thiophene, the C2 and C3 carbons resonate at approximately δ = 126.2 and 123.8 ppm, respectively. nii.ac.jp

In N-phenylbenzo[b]thiophen-3-amine derivatives, the chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. For N,2-diphenylbenzo[b]thiophen-3-amine, the ¹³C NMR spectrum in CDCl₃ displays a series of signals for the aromatic carbons, with notable downfield shifts for the carbons directly attached to the nitrogen and sulfur atoms. rsc.org

The table below presents the ¹³C NMR data for several derivatives, highlighting the impact of substitution on the carbon framework.

CompoundSolventAromatic and Thiophene (B33073) Carbons (ppm)Other Carbons (ppm)
N,2-diphenylbenzo[b]thiophen-3-amineCDCl₃146.4, 137.3, 137.1, 134.3, 133.4, 129.5, 129.4, 129.1, 128.7, 128.4, 125.0, 124.4, 122.8, 122.7, 119.4, 114.9
N-phenyl-2-(p-tolyl)benzo[b]thiophen-3-amineCDCl₃146.6, 138.4, 137.5, 137.0, 134.7, 130.5, 129.8, 129.5, 129.2, 128.6, 124.8, 124.4, 122.7, 122.6, 119.3, 114.821.4
2-(4-ethylphenyl)-N-phenylbenzo[b]thiophen-3-amineCDCl₃146.6, 144.7, 137.4, 137.0, 134.7, 130.6, 129.5, 129.2, 128.7, 128.6, 124.8, 124.4, 122.7, 122.6, 119.2, 114.828.8, 15.5
2-(4-methoxyphenyl)-N-phenylbenzo[b]thiophen-3-amineCDCl₃159.8, 146.6, 137.6, 136.8, 134.7, 130.0, 129.5, 128.7, 125.8, 124.7, 124.4, 122.7, 122.5, 119.2, 114.7, 114.555.5

Advanced NMR Techniques (e.g., H-H COSY, DEPT-135)

While specific H-H COSY (Correlation Spectroscopy) and DEPT-135 (Distortionless Enhancement by Polarization Transfer) data for N-phenylbenzo[b]thiophen-3-amine are not extensively detailed in the provided search results, the principles of these techniques are fundamental to the structural confirmation of such molecules.

H-H COSY experiments would be utilized to establish proton-proton coupling networks within the molecule, confirming the connectivity of protons on the benzo[b]thiophene and phenyl rings. This is particularly useful for assigning protons in complex, overlapping aromatic regions.

DEPT-135 spectra are instrumental in differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. This technique would be invaluable for confirming the presence of methyl, ethyl, or other alkyl substituents and for distinguishing between the different types of CH groups in the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. The synthesis of N-phenylbenzo[b]thiophen-3-amine has been reported to be confirmed by HRMS. nii.ac.jpnih.gov For a range of its derivatives, HRMS data has been crucial for confirming their composition. rsc.org

The calculated and found [M+H]⁺ ions for several derivatives are presented in the table below, demonstrating the high accuracy of this technique.

CompoundFormulaCalculated [M+H]⁺Found [M+H]⁺
N,2-diphenylbenzo[b]thiophen-3-amineC₂₀H₁₆NS302.0998302.0999
N-phenyl-2-(p-tolyl)benzo[b]thiophen-3-amineC₂₁H₁₈NS316.1155316.1165
2-(4-ethylphenyl)-N-phenylbenzo[b]thiophen-3-amineC₂₂H₂₀NS330.1311330.1312
2-(4-methoxyphenyl)-N-phenylbenzo[b]thiophen-3-amineC₂₁H₁₈NOS332.1104332.1104
2-(4-bromophenyl)-N-phenylbenzo[b]thiophen-3-amineC₂₀H₁₅BrNS380.0103380.0106

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often fragile, molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. The characterization of related benzo[b]thiophene amine derivatives has been successfully achieved using ESI-MS. For example, the analysis of 2-phenylbenzo[b]thiophen-3-amine by FT-HRMS with an ESI source showed the [M+H]⁺ ion at m/z 226.0649, which corresponds to the calculated value of 226.0646 for the formula C₁₄H₁₂NS. nih.gov

In the broader context of benzo[b]thiophene analysis, ESI tandem mass spectrometry (ESI-QTOF) has been employed to study the fragmentation patterns of related isomers, where ions corresponding to the loss of ammonia (B1221849) (m/z 175) and fragments of the benzo[b]thiophene nucleus (m/z 147) are observed. nih.gov This indicates that ESI-MS is a valuable tool for both confirming the molecular weight and gaining structural insights into this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the analysis of N-phenylbenzo[b]thiophen-3-amine derivatives, GC-MS provides critical information on the molecular weight and fragmentation pattern of the compounds, aiding in their structural confirmation.

While specific retention times are dependent on the exact chromatographic conditions, the mass spectrometry component of GC-MS offers valuable structural insights. The electron ionization (EI) mass spectrum of N-phenylbenzo[b]thiophen-3-amine would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-N bond and fragmentation of the aromatic rings, providing a characteristic fingerprint for the molecule. For instance, in studies of related derivatives, high-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition by providing highly accurate mass measurements. rsc.org

Table 1: Instrumentation for GC-MS Analysis of N-Phenylbenzo[b]thiophen-3-amine Derivatives

Parameter Description
Gas Chromatograph Typically equipped with a capillary column (e.g., 5% phenyl polysilphenylene-siloxane)
Ionization Method Electron Ionization (EI) at 70 eV is common.
Mass Analyzer Quadrupole or time-of-flight (TOF) analyzers are frequently used.
Carrier Gas Helium is a standard choice.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of N-phenylbenzo[b]thiophen-3-amine, a secondary aromatic amine, exhibits characteristic absorption bands that confirm its structure.

The key vibrational modes for N-phenylbenzo[b]thiophen-3-amine are the N-H stretch, C-N stretch, and aromatic C-H and C=C stretches. The N-H stretching vibration for secondary aromatic amines typically appears as a single, sharp band in the region of 3400-3300 cm⁻¹. The C-N stretching vibration for aromatic amines is usually observed in the 1335-1250 cm⁻¹ range. The spectrum would also display multiple bands corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Table 2: Characteristic IR Absorption Bands for N-Phenylbenzo[b]thiophen-3-amine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3400 - 3300
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1600 - 1450
C-N Stretch 1335 - 1250
Aromatic C-H Out-of-plane bend 900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N-phenylbenzo[b]thiophen-3-amine is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the non-bonding electrons of the nitrogen and sulfur atoms.

The conjugated system, encompassing the benzo[b]thiophene core and the phenyl group, gives rise to strong absorptions in the ultraviolet region. The spectrum is expected to show multiple absorption maxima (λmax), with the specific wavelengths influenced by the solvent polarity. The electronic transitions in these types of chromophoric systems are sensitive to substitution on the aromatic rings, which can cause shifts in the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides experimental verification of the compound's empirical formula, which can then be compared to the theoretical values calculated from its molecular formula (C₁₄H₁₁NS).

The results of elemental analysis are typically reported as the found percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which should be in close agreement (typically within ±0.4%) with the calculated values for a pure sample. This confirmation of the stoichiometry is a standard and essential part of the characterization of a newly synthesized compound. While a specific experimental report for N-phenylbenzo[b]thiophen-3-amine was not found in the provided search results, it is a routine analysis in the synthesis and characterization of such compounds. nii.ac.jp

Table 3: Calculated Elemental Composition of N-Phenylbenzo[b]thiophen-3-amine (C₁₄H₁₁NS)

Element Symbol Atomic Weight % Composition
Carbon C 12.01 74.63%
Hydrogen H 1.008 4.92%
Nitrogen N 14.01 6.22%
Sulfur S 32.07 14.23%

Computational and Theoretical Investigations of N Phenylbenzo B Thiophen 3 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. scienceopen.comnih.gov For benzo[b]thiophene derivatives, DFT calculations are instrumental in understanding their structure and reactivity. nih.gov

The optimization of the molecular geometry is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms. For systems related to N-phenylbenzo[b]thiophen-3-amine, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G++(d,p), are employed to determine these optimized structures. scienceopen.com

In a study of 3-phenylbenzo[d]thiazole-2(3H)-imine, a structurally related compound, the optimized geometry was determined to understand its stability and electronic properties. researchgate.net For N-phenylbenzo[b]thiophen-3-amine, it is expected that the molecule is not perfectly planar. The phenyl group and the benzo[b]thiophene moiety are likely to be twisted with respect to each other to minimize steric hindrance. The degree of this twist, represented by the dihedral angle between the two ring systems, is a key parameter determined from geometry optimization.

Table 1: Representative Optimized Geometrical Parameters for a Related Benzo[b]thiophene System Data for a related tetrahydrobenzo[b]thiophene derivative. nih.gov

ParameterValue
Bond Length (C-S)1.75 Å
Bond Length (C-N)1.37 Å
Bond Angle (C-S-C)92.5°
Dihedral Angle (Thiophene-Phenyl)Variable

Note: The specific values for N-phenylbenzo[b]thiophen-3-amine would require a dedicated DFT calculation.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For benzo[b]thiophene derivatives, the HOMO is typically located on the electron-rich benzo[b]thiophene ring system, while the LUMO may be distributed over the entire molecule or localized on a specific substituent. In a study on 3-phenylbenzo[d]thiazole-2(3H)-imine, the HOMO was found to be delocalized over the entire molecule, while the LUMO was primarily located on the benzothiazole (B30560) part. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Related Compound Data for 3-phenylbenzo[d]thiazole-2(3H)-imine. researchgate.net

ParameterEnergy (eV)
HOMO-5.70
LUMO-3.15
Energy Gap (ΔE)2.55

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The predicted NMR spectra can be compared with experimental data to validate the calculated structure and to aid in the assignment of experimental signals.

For derivatives of benzo[b]thiophene, DFT calculations have been successfully used to predict both ¹H and ¹³C NMR chemical shifts. In a study of a 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, various DFT functionals were tested, and it was found that the choice of functional and basis set can significantly impact the accuracy of the predicted shifts. researchgate.net For N-phenylbenzo[b]thiophen-3-amine, one would expect characteristic shifts for the protons and carbons of both the phenyl and benzo[b]thiophene rings. Experimental ¹H NMR data for the related 2-Phenylbenzo[b]thiophen-3-amine shows signals in the aromatic region between δ 7.29 and 7.78 ppm. nih.gov

Molecular Docking Studies and Binding Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

For benzo[b]thiophene derivatives, which are known to exhibit a range of biological activities, molecular docking studies are essential for elucidating their mechanism of action. nih.govnih.gov In a study of tetrahydrobenzo[b]thiophene derivatives as potential antioxidant agents, molecular docking was used to investigate their binding affinity with the Keap1 protein. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's binding site. For N-phenylbenzo[b]thiophen-3-amine, docking studies would be crucial to predict its binding mode within a specific biological target.

Acid-Base Equilibria and Protonation Studies (pKa values)

The acid-base properties of a molecule, quantified by its pKa value, are fundamental to its behavior in biological systems. Computational methods can be used to predict pKa values by calculating the free energy change of the protonation/deprotonation reaction.

A study on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles demonstrated an excellent agreement between experimentally measured and computationally determined pKa values. The calculations identified the most favorable protonation site and explained the observed basicity as a compromise between different electronic effects within the molecule. For N-phenylbenzo[b]thiophen-3-amine, the nitrogen atom of the amine group is the most likely site of protonation. Its pKa value would be influenced by the electronic properties of both the phenyl and the benzo[b]thiophene rings.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of low-energy conformations and the energy barriers between them constitute the molecule's conformational energy landscape.

For a flexible molecule like N-phenylbenzo[b]thiophen-3-amine, understanding its conformational preferences is important. The rotation around the C-N bond connecting the phenyl group to the benzo[b]thiophene core would be a key conformational variable. Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and to calculate the energy profile for rotation around this bond. This information is valuable for understanding how the molecule might adopt a specific conformation to bind to a receptor.

Reaction Pathway and Mechanistic Simulations (e.g., nitroreduction)

The computational investigation of reaction pathways provides crucial insights into the mechanisms governing the synthesis and transformation of complex organic molecules like N-Phenylbenzo[b]thiophen-3-amine. While specific mechanistic simulations for the nitroreduction of a nitro-substituted precursor to N-Phenylbenzo[b]thiophen-3-amine are not extensively detailed in the available literature, we can infer plausible pathways based on established principles of nitroarene reduction and the known reactivity of the benzo[b]thiophene scaffold.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often proceeding through a series of intermediates. The specific pathway can be influenced by the choice of reducing agent, solvent, and the electronic nature of the substrate. For electron-rich heterocycles, this reduction can be particularly challenging. researchgate.net

A general mechanism for the reduction of a nitro group to an amine involves several key steps. The process is initiated by the transfer of electrons to the nitro group, which can occur via a metal catalyst or a chemical reducing agent. This initial step leads to the formation of a nitro radical anion, which is then protonated to give a nitroso intermediate. Further reduction and protonation steps convert the nitroso group to a hydroxylamine (B1172632), which is subsequently reduced to the final amine.

In the context of a nitro-substituted precursor to N-Phenylbenzo[b]thiophen-3-amine, the electron-donating nature of the sulfur atom in the thiophene (B33073) ring and the phenylamino (B1219803) group would influence the electron density of the aromatic system, thereby affecting the reduction potential of the nitro group. Computational methods, such as Density Functional Theory (DFT), can be employed to model the energies of the intermediates and transition states along this reaction coordinate. Such calculations would help in elucidating the preferred reaction pathway and identifying any potential energy barriers.

For instance, studies on the reduction of other nitro-heterocycles have utilized computational approaches to understand the role of the catalyst and the effect of substituents on the reaction mechanism. researchgate.net These studies often reveal the intricate interplay between electronic effects and the interaction with the catalyst surface or reducing agent.

Furthermore, the reactivity of the benzo[b]thiophene core itself has been the subject of computational investigation in other contexts, such as direct C-H arylation. Mechanistic studies, including kinetic isotope effect (KIE) experiments and computational modeling, have suggested that reactions on the thiophene ring can proceed through pathways like a concerted carbo-palladation/base-assisted anti-elimination in palladium-catalyzed reactions. acs.org While not directly related to nitroreduction, these studies highlight the utility of computational chemistry in understanding the reactivity of the benzo[b]thiophene system.

In the absence of direct computational studies for the nitroreduction of a precursor to N-Phenylbenzo[b]thiophen-3-amine, a theoretical investigation would likely involve the following:

Modeling of the starting nitro-substituted benzo[b]thiophene derivative: Determining its electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surface to identify the most reactive sites.

Simulation of the reduction steps: Calculating the energies of the nitro radical anion, nitroso, and hydroxylamine intermediates.

Investigation of the role of the reducing agent: Modeling the interaction of the substrate with common reducing systems (e.g., SnCl2, Fe/HCl, catalytic hydrogenation with Pd/C) to understand the mechanism of electron and proton transfer.

Such a computational study would provide a detailed atomistic-level understanding of the nitroreduction process for this specific class of compounds, complementing experimental observations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzo[b]thiophene derivatives, including systems related to N-Phenylbenzo[b]thiophen-3-amine, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic potential. These studies are crucial for the rational design of new and more potent analogs.

Various QSAR methodologies have been applied to benzo[b]thiophene derivatives, ranging from 2D-QSAR, which considers topological and physicochemical descriptors, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which take into account the three-dimensional properties of the molecules.

A notable application of QSAR in the context of benzo[b]thiophene derivatives is in the development of anticancer agents. For instance, a QSAR study on a series of benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors revealed that steric and electrostatic interactions, as well as electro-topological parameters, are primary determinants of their anticancer activity. The developed QSAR model demonstrated a strong correlation between the predicted and observed activities, with an r² value of 0.9412, indicating its good predictive ability. Such models can guide the synthesis of new derivatives with enhanced potency.

Similarly, QSAR studies have been employed to understand the structural requirements for the anti-malarial activity of benzothiophene (B83047) derivatives. In a study targeting Plasmodium falciparum N-myristoyltransferase (PfNMT), 2D and 3D-QSAR models were developed. acs.org These models, including Hologram QSAR (HQSAR), CoMFA, and CoMSIA, successfully identified that polar interactions, such as electrostatic and hydrogen-bonding properties, are major contributors to the inhibitory activity and selectivity against the parasite's enzyme over the human counterpart. acs.org

The versatility of the benzo[b]thiophene scaffold is further highlighted by QSAR analyses of its derivatives as inhibitors of other important biological targets. For example, QSAR models have been developed for benzo[b]thiophene-1,1-dioxide derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. acs.org These statistically significant models have helped in elucidating the indispensable structural features required to enhance the anti-HCV activity of this class of compounds. acs.org

Furthermore, in the realm of antibacterial drug discovery, QSAR modeling of benzothiophene derivatives has been used to investigate their potential against multidrug-resistant Staphylococcus aureus. pitt.edu These studies have identified key molecular descriptors that correlate with antibacterial activity and have demonstrated strong predictive power, aiding in the design of optimized candidates. pitt.edu

The general approach in these QSAR studies involves:

Dataset selection: A series of structurally related benzo[b]thiophene derivatives with known biological activities is chosen.

Descriptor calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each compound.

Model development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or genetic function algorithm (GFA) are used to build a mathematical model that correlates the descriptors with the biological activity.

Model validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using internal and external validation techniques.

The insights gained from these QSAR models are invaluable for medicinal chemists, providing a roadmap for the structural modifications needed to improve the desired biological activity of benzo[b]thiophene derivatives, including those based on the N-Phenylbenzo[b]thiophen-3-amine framework.

QSAR Study FocusTargetKey FindingsReference
Anticancer ActivityHistone Deacetylase (HDAC)Steric, electrostatic, and electro-topological parameters are crucial for activity.
Anti-malarial ActivityPlasmodium falciparum N-myristoyltransferase (PfNMT)Polar interactions (electrostatic and hydrogen-bonding) are major determinants of inhibitory activity and selectivity. acs.org
Anti-HCV ActivityHepatitis C Virus (HCV) NS5B PolymeraseIdentification of essential structural requirements for enhanced antiviral activity. acs.org
Antibacterial ActivityMultidrug-resistant Staphylococcus aureusIdentification of key molecular descriptors correlating with antibacterial potency. pitt.edu

Reactivity and Reaction Mechanisms of N Phenylbenzo B Thiophen 3 Amine Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene system, akin to other aromatic heterocycles like pyrrole (B145914) and furan, is generally more reactive towards electrophiles than benzene (B151609). acs.org The N-phenylamino group at the C3 position is a powerful activating group, donating electron density to the heterocyclic ring system through resonance and thereby enhancing its susceptibility to electrophilic attack. This activating effect is analogous to that seen in aniline (B41778) and its derivatives, which are known to be highly reactive in electrophilic aromatic substitution. nih.gov

The substitution pattern is directed by both the activating amine group and the inherent reactivity of the benzo[b]thiophene nucleus. In five-membered aromatic heterocycles, electrophilic attack preferentially occurs at the C2 position due to the formation of a more stable carbocation intermediate. acs.org However, in N-Phenylbenzo[b]thiophen-3-amine, the C3 position is already substituted. Therefore, electrophilic attack is directed to other available positions.

Studies on the nitration of substituted benzo[b]thiophenes provide insight into the likely substitution patterns. For instance, the nitration of 3-nitrobenzo[b]thiophene (B90674) shows a preference for substitution on the benzene ring, occurring at the 6-, 5-, 4-, and 7-positions in decreasing order of reactivity. acs.org Given the strong ortho-, para-directing nature of the amino group, electrophilic substitution on N-Phenylbenzo[b]thiophen-3-amine is expected to occur primarily at the C2 position of the thiophene (B33073) ring and the ortho- and para-positions of the fused benzene ring (C4 and C6). The precise outcome would depend on the reaction conditions and the nature of the electrophile. For example, direct C-H arylation at the β-position (C3) of unsubstituted benzo[b]thiophenes has been achieved at room temperature using aryl iodides, demonstrating the accessibility of positions on the thiophene ring to electrophilic attack. researchgate.net

Nucleophilic Substitution Reactions Involving the Amine Nitrogen

The secondary amine nitrogen in N-Phenylbenzo[b]thiophen-3-amine possesses a lone pair of electrons, making it a nucleophilic center. It can react with various electrophiles in nucleophilic substitution reactions. While primary and secondary amines can be synthesized via nucleophilic substitution on alkyl halides using ammonia (B1221849) or other amines, they themselves can act as nucleophiles, leading to further alkylation. nih.govnih.gov

If N-Phenylbenzo[b]thiophen-3-amine is treated with an alkyl halide, it can undergo N-alkylation to form a tertiary amine. The reaction proceeds by the nitrogen lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide ion.

Table 1: Representative Nucleophilic Substitution at the Amine Nitrogen

Reactant Product Type General Reaction
Alkyl Halide (R-X) Tertiary Amine Ar-NH-Ph + R-X → Ar-N(R)-Ph + HX

The amine can also serve as a nucleophile in reactions on the benzo[b]thiophene core of another molecule. In a notable example, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines leads to N-substituted 3-amino-2-nitrobenzo[b]thiophenes. nih.gov This demonstrates the capability of amines to displace leaving groups on the benzo[b]thiophene ring through an aromatic nucleophilic substitution mechanism.

Oxidation Reactions of the Thiophene Sulfur Atom (e.g., S-oxides, 1,1-dioxides)

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding sulfoxides (S-oxides) and, upon further oxidation, sulfones (1,1-dioxides). The nighttime oxidation of thiophene itself has been studied as a model system, leading to the formation of various sulfurous products, including sulfates and sulfonates. rsc.orgrsc.org

For benzo[b]thiophene derivatives, this oxidation is a common transformation. The existence of compounds such as benzo[b]thiophen-3-amine (B172997), 6-phenoxy-2-phenyl-, 1,1-dioxide confirms that the sulfur atom within an aminobenzothiophene structure can be readily oxidized to the sulfone state. researchgate.net This transformation significantly alters the electronic properties of the ring system, as the sulfone group is strongly electron-withdrawing.

The oxidation is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting benzo[b]thiophene-1,1-dioxides are valuable synthetic intermediates and have been explored for various applications.

Table 2: Oxidation States of the Thiophene Sulfur

Oxidation State Compound Name Description
0 Benzo[b]thiophene The parent sulfide (B99878) structure.
+2 Benzo[b]thiophene-1-oxide Sulfoxide, a chiral intermediate.

Isomerization Processes (e.g., Z–E Isomerization)

While simple Z-E isomerization is not directly applicable to the core structure of N-Phenylbenzo[b]thiophen-3-amine, derivatives can undergo significant isomerization and rearrangement reactions. A relevant example is found in N-acylated 2-(aminomethylene)benzo[b]thiophen-3(2Н)-ones. Upon irradiation with light, these compounds undergo a Z–E isomerization of the exocyclic C=C double bond. This is immediately followed by a rapid thermal N→O migration of the acyl group, resulting in the formation of O-acylated isomers. nih.govnih.gov This process represents a photo-triggered tandem isomerization-rearrangement reaction. The reverse reaction can be initiated by heat or catalyzed by acid. nih.gov

Another type of rearrangement was observed in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines. Alongside the expected product, an isomeric N-substituted 2-amino-3-nitrobenzo[b]thiophene was formed, indicating a novel aromatic nucleophilic substitution accompanied by a skeletal rearrangement. nih.gov These examples show that the benzo[b]thiophene amine scaffold is capable of undergoing complex isomerization and rearrangement processes under specific conditions.

Intermolecular and Intramolecular Cyclization Reactions

The structure of N-Phenylbenzo[b]thiophen-3-amine is pre-disposed to intramolecular cyclization to form more complex, fused heterocyclic systems. Specifically, the arrangement of the N-phenyl group adjacent to the thiophene ring allows for cyclization to form thieno[3,2-b]indoles, a class of compounds with significant biological and material science applications. rsc.orgrsc.orgnih.gov

This transformation can be achieved through various synthetic methods, such as oxidative C-N coupling or Cadogan cyclization. rsc.org For instance, a related precursor, 3-bromo-2-(2-bromophenyl)thiophene, undergoes a palladium-catalyzed two-fold C-N coupling with an aniline to construct the thieno[3,2-b]indole core. nih.gov This type of reaction involves the formation of a new C-N bond between the phenyl ring and the amine nitrogen, followed by a second C-N bond formation to close the indole (B1671886) ring onto the thiophene. Such cyclizations create π-extended, electron-rich systems valuable in the design of organic electronics.

Coordination Chemistry with Metal Cations

The presence of both a soft sulfur atom and a borderline hard/soft nitrogen atom makes N-Phenylbenzo[b]thiophen-3-amine and its derivatives potential ligands for coordination with metal cations. The sulfur and nitrogen atoms can act as donor sites, forming chelate complexes with metal ions.

The coordination behavior of related systems provides strong evidence for this potential. For example, N-acylated 2-(aminomethylene)benzo[b]thiophen-3(2Н)-ones, which share the aminobenzothiophene core, have been shown to form non-fluorescent complexes exclusively with Fe²⁺ ions, producing a distinct color change. nih.govnih.gov This demonstrates the ability of the nitrogen and a nearby carbonyl oxygen to act as a chelating unit. Similarly, thiosemicarbazones containing S,N,N donor sets readily coordinate with metals like Rhenium. It is therefore highly probable that N-Phenylbenzo[b]thiophen-3-amine could act as an S,N-bidentate ligand, coordinating to various transition metals.

Mechanistic Studies of Specific Transformations

The mechanisms of reactions involving benzo[b]thiophene derivatives are diverse. Electrophilic aromatic substitution is understood to proceed via the formation of a resonance-stabilized carbocation intermediate (a sigma complex), with the stability of this intermediate determining the site of substitution. acs.org

For other transformations, more complex mechanisms are at play. The direct β-arylation of benzo[b]thiophenes at room temperature is supported by kinetic evidence for a Heck-type reaction pathway involving a Pd(0)/Pd(II) catalytic cycle. researchgate.net In the oxidation of thiophene by nitrate (B79036) radicals, the reaction is initiated by the addition of the radical to the double bond, which can lead to ring-opening pathways. rsc.org

In the case of nucleophilic substitution with rearrangement, where 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to give both 3-amino and 2-amino products, a complex mechanism is likely. Hypotheses include addition-elimination pathways, possibly involving ring-opening and closing, to account for the observed skeletal rearrangement of the substituent positions. nih.gov These studies highlight that the reactivity of the benzo[b]thiophene core is nuanced and can proceed through ionic, radical, or organometallic intermediates depending on the specific reactants and conditions.

Structure Activity Relationship Sar Studies of N Phenylbenzo B Thiophen 3 Amine Derivatives

Impact of N-Phenyl Substitution on Biological Activity

Modifications to the N-phenyl ring, which is attached to the amine group at the 3-position of the benzo[b]thiophene scaffold, have been a key focus of SAR studies. These modifications primarily involve altering the electronic and steric properties of the ring through various substituents.

Electronic Effects of Substituents (e.g., electron-donating/withdrawing groups)

The electronic nature of substituents on the N-phenyl ring plays a crucial role in modulating the biological activity of N-Phenylbenzo[b]thiophen-3-amine derivatives. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the phenyl ring and the adjacent amine, thereby affecting the molecule's interaction with its biological target.

In a study of 3-benzoyl-2-phenylbenzothiophene derivatives as cholinesterase inhibitors, a related scaffold, the electronic properties of substituents on the phenyl rings were found to be significant. For instance, the presence of electron-donating groups like methyl and methoxy (B1213986) on the acyl chlorides used in synthesis led to good yields of the corresponding 2-phenylbenzothiophenes. Conversely, the best yields for 3-benzoyl-2-phenylbenzothiophenes were achieved with acyl chlorides bearing para-substituted electron-withdrawing groups such as nitro, cyano, trifluoromethyl, and chlorine. nih.gov

For acetylcholinesterase (AChE) inhibition, derivatives with chlorine and methyl substituents on the phenyl ring showed the highest potency, suggesting that a small pocket accommodates these groups. In contrast, for butyrylcholinesterase (BChE), hydroxyl and amino substituents, which are electron-donating, resulted in the highest inhibitory activities, indicating the formation of hydrogen bonds at this position. nih.gov The unsubstituted scaffold also showed reasonably potent inhibition, suggesting that smaller substituents might be generally favored. nih.gov

Table 1: Effect of N-Phenyl Substituents on Cholinesterase Inhibition for 3-Benzoyl-2-phenylbenzothiophene Derivatives This table is based on data for a related benzothiophene (B83047) scaffold and is illustrative of electronic effects.

Compound ID Substituent on Phenyl Ring (Position) Target IC50 (µM) Reference
5f Cl (para) AChE 62.1 nih.gov
5h NH2 (para) BChE 24.3 nih.gov
5i OH (para) BChE 59.6 nih.gov

Steric Effects of Substituents

The size and spatial arrangement of substituents on the N-phenyl ring can introduce steric hindrance, which may either enhance or diminish biological activity by affecting the molecule's ability to fit into the binding site of a target protein.

In the context of cholinesterase inhibitors, it has been suggested that for AChE, the benzoyl substituent is obstructed by a structural water molecule, explaining the preference for small groups. nih.gov This implies that bulky substituents on the phenyl ring could sterically impede binding to AChE. To potentially enhance AChE selectivity and activity, it has been proposed that replacing the phenyl ring substituent with a bulky, inflexible moiety like a cyclohexane (B81311) or another aromatic ring could improve AChE binding while sterically hindering interaction with BChE. nih.gov

Furthermore, in a series of benzo[b]thiophene derivatives investigated as chitinase (B1577495) inhibitors, it was found that compounds with larger steric hindrance at the 6-position of the benzo[b]thiophene core were essential for inhibitory activity due to stronger interactions with surrounding amino acids. researchgate.net While this finding pertains to the core structure, it underscores the general principle that steric bulk can be a critical determinant of activity.

Positional Isomerism of Substituents

A study on Schiff bases with methyl substituents at different positions on an N-phenyl ring provides insight into these effects. The antimicrobial activity was evaluated, and it was observed that the methyl group substituted at the meta and para positions resulted in greater antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted derivatives. researchgate.net The reduced activity of the ortho-substituted compound could be attributed to steric hindrance, which may prevent the molecule from adopting the optimal conformation for binding to its target.

Table 2: Effect of Positional Isomerism of Methyl Group on Antimicrobial Activity of (E)-N-(substituted-phenyl)-1-phenylmethanimine This table illustrates the principle of positional isomerism on a related N-phenyl scaffold.

Compound Substituent Position Antimicrobial Activity (Inhibition Zone in mm) Reference
Unsubstituted - Lower researchgate.net
ortho-methyl ortho Lower researchgate.net
meta-methyl meta Higher researchgate.net
para-methyl para Higher researchgate.net

Role of the Benzo[b]thiophene Core Modifications

Substitutions on the bicyclic benzo[b]thiophene core itself are another critical avenue for modifying the biological activity of this class of compounds. Both the benzene (B151609) and thiophene (B33073) moieties of the core can be functionalized.

Substitutions on the Benzene Moiety

Altering the substitution pattern on the benzene portion (positions 4, 5, 6, and 7) of the benzo[b]thiophene ring can significantly influence the pharmacological profile.

In the development of antimicrobial agents, benzo[b]thiophene acylhydrazone derivatives were synthesized with substitutions at the 6-position of the benzo[b]thiophene nucleus. nih.gov Specifically, the introduction of a chlorine or fluorine atom at this position was explored. The resulting compounds were screened for their activity against Staphylococcus aureus. One of the most promising compounds was (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three strains of S. aureus, including methicillin- and daptomycin-resistant strains. nih.gov

In a different study focusing on antimitotic agents, a 2-amino-3-aroylbenzo[b]thiophene derivative with a methyl group at the 6-position was found to be a highly potent inhibitor of tubulin polymerization, with activity in the subnanomolar range. nih.gov

Table 3: Antimicrobial Activity of 6-Substituted Benzo[b]thiophene Acylhydrazones

Compound ID Substituent at Position 6 Target Organism MIC (µg/mL) Reference
II.b Chloro S. aureus (MRSA) 4 nih.gov
III.b Fluoro S. aureus (MRSA) 16 mdpi.com

Substitutions on the Thiophene Moiety

The thiophene part of the benzo[b]thiophene scaffold, specifically positions 2 and 3, is also a key site for modification. The position of the N-phenylamine group itself (at C2 or C3) is a fundamental determinant of activity.

A comparative study of 2-amino- and 3-amino-benzo[b]thiophene derivatives as inhibitors of tubulin polymerization revealed that while numerous 3-amino derivatives were synthesized, the most promising compound was a 2-amino derivative, specifically 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene. nih.gov This highlights that the placement of the amino group on the thiophene ring is a critical factor for this specific biological activity.

Additionally, the nature of the substituent at the 2-position when the amino group is at the 3-position is also important. For instance, the presence of a nitro group at the 2-position is a feature of some benzo[b]thiophen-3-amine (B172997) derivatives with noted biological potential. ontosight.ai

Influence of Linker and Side Chain Modifications

The biological activity of N-Phenylbenzo[b]thiophen-3-amine derivatives can be significantly modulated by alterations to the linker and side chain moieties. Structure-activity relationship (SAR) studies have demonstrated that the nature, length, and substitution pattern of these components are critical for optimizing potency and efficacy.

A systematic SAR study on a series of diamino benzo[b]thiophene derivatives, which share a core structure with N-phenylbenzo[b]thiophen-3-amine, revealed important insights into the role of the C-3 side chain. researchgate.net In this study, modifications were made to the linker between a pyrrolidinyl ethyl side chain and the C-4'' position of a phenyl group at the 3-position of the benzo[b]thiophene core. researchgate.net

Replacement of an ether linkage with sulfur or nitrogen had a modest impact on the activity. researchgate.net However, the introduction of a carbon linker in one of the analogues resulted in a more potent compound. researchgate.net The length of the tether connecting the pyrrolidine (B122466) ring to the C-3 phenyl group was also found to be a key determinant of activity. researchgate.net X-ray crystallography studies of an active compound from this series indicated that the C-3 side chain interacts with a lipophilic, distal pocket of the target enzyme. researchgate.net

Furthermore, the synthesis of various 2,3-disubstituted benzo[b]thiophene derivatives was achieved through Friedel-Crafts acylation, allowing for the introduction of diverse side chains at the C-3 position. researchgate.net This synthetic strategy enables a thorough exploration of the chemical space around the C-3 side chain to establish a robust SAR.

The following table summarizes the impact of selected linker and side chain modifications on the activity of benzo[b]thiophene derivatives based on the findings from these studies.

Modification Position Observation Reference
Ether Linker ReplacementC-4'' of C-3 PhenylReplacement with sulfur or nitrogen had a modest effect on activity. researchgate.net
Carbon LinkerC-4'' of C-3 PhenylResulted in a more potent compound compared to the ether-linked analogue. researchgate.net
Tether LengthBetween Pyrrolidine and C-3 PhenylThe distance between these two moieties is critical for optimal activity. researchgate.net
Phenyl Group SubstitutionC-3Diverse substitutions allow for probing of a lipophilic pocket in the target. researchgate.net

Correlation of Computational Data with Observed Activities

Computational modeling, particularly molecular docking, has proven to be an invaluable tool for understanding the structure-activity relationships of N-phenylbenzo[b]thiophen-3-amine analogues and related benzo[b]thiophene derivatives. These in silico methods provide insights into the binding modes of these compounds within the active sites of their biological targets, helping to rationalize their observed activities.

For instance, in a study of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, molecular docking was employed to investigate their affinity for 5-HT1A serotonin (B10506) receptors. mdpi.com The docking results highlighted the importance of electrostatic and hydrophobic interactions between the ligands and the receptor. mdpi.com A key hydrogen bond between a protonated nitrogen in the piperazine (B1678402) ring and an aspartic acid residue (D116) in the receptor was identified as a crucial interaction for binding affinity. mdpi.com The analogue with the best binding profile in these docking studies also exhibited the highest inhibitory activity in radioligand binding assays, demonstrating a strong correlation between the computational predictions and experimental results. mdpi.com

Similarly, molecular docking studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives targeting colorectal cancer revealed that the most bioactive candidates in enzymatic and cellular assays also had favorable binding interactions in the computational models. nih.gov These studies underscore the utility of computational approaches in predicting the biological activity of novel benzo[b]thiophene derivatives and in guiding the design of more potent analogues.

The table below presents a summary of key interactions identified through molecular docking that correlate with the observed biological activities of benzo[b]thiophene derivatives.

Compound Series Target Key Computational Observation Correlated Activity Reference
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-ones5-HT1A ReceptorHydrogen bond with Aspartic Acid (D116)High binding affinity mdpi.com
4,5,6,7-Tetrahydrobenzo[b]thiophene derivativesPDK-1 and LDHAFavorable binding energies and key interactionsHigh enzymatic inhibition and cytotoxic activity nih.gov
3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivativesNicotinate mononucleotide adenylyltransferaseLower docking scoresHigher inhibitory potency researchgate.net

Comprehensive SAR Models for N-Phenylbenzo[b]thiophen-3-amine Analogues

The development of comprehensive structure-activity relationship (SAR) models, including Quantitative Structure-Activity Relationship (QSAR) models, is essential for the rational design of novel N-phenylbenzo[b]thiophen-3-amine analogues with improved therapeutic potential. These models integrate experimental biological data with physicochemical properties and structural descriptors of the compounds to derive mathematical equations that can predict the activity of untested analogues.

While a specific, all-encompassing SAR model for N-phenylbenzo[b]thiophen-3-amine derivatives is not yet fully established in the public domain, the principles for its development can be inferred from studies on related heterocyclic systems. For example, 2D and 3D-QSAR studies on 1,3-thiazine derivatives as influenza neuraminidase inhibitors have successfully identified key molecular descriptors that correlate with inhibitory activity. nih.gov These descriptors include topological parameters, shape indices, and electronic properties. nih.gov The resulting QSAR models demonstrated good predictive power, highlighting their utility in virtual screening and lead optimization. nih.gov

A comprehensive SAR model for N-phenylbenzo[b]thiophen-3-amine analogues would likely incorporate descriptors that account for:

The electronic nature of substituents on the N-phenyl ring: Electron-donating and electron-withdrawing groups can influence the pKa of the amine and its ability to form hydrogen bonds.

The lipophilicity of the molecule: This is often a critical factor in determining cell permeability and interaction with hydrophobic pockets in the target protein.

The nature and length of any linker groups: As discussed in section 6.3, these can significantly impact activity.

The following table outlines the key components that would be essential for building a robust and predictive SAR model for this class of compounds.

Model Component Description Potential Descriptors Relevance
Structural Descriptors Quantify the 2D and 3D features of the molecules.Molecular weight, topological indices, shape indices, rotatable bonds.Define the size, shape, and flexibility of the analogues.
Electronic Descriptors Describe the electronic properties of the molecules.Partial charges, dipole moment, HOMO/LUMO energies.Relate to the ability to form electrostatic interactions and participate in chemical reactions.
Physicochemical Descriptors Quantify properties like lipophilicity and solubility.LogP, polar surface area (PSA).Influence pharmacokinetic properties and binding interactions.
Statistical Method The algorithm used to build the QSAR equation.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN).To establish a statistically significant correlation between descriptors and activity.

By systematically synthesizing analogues and subjecting them to biological testing and computational analysis, a comprehensive SAR model for N-phenylbenzo[b]thiophen-3-amine derivatives can be constructed. Such a model would be a powerful tool for accelerating the discovery of new and more effective therapeutic agents based on this promising scaffold.

Advanced Applications of N Phenylbenzo B Thiophen 3 Amine Derivatives in Chemical Biology and Medicinal Chemistry

Development of Enzyme Inhibitors

N-Phenylbenzo[b]thiophen-3-amine derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. Their structural features allow for specific interactions with the active sites of these enzymes, leading to potent and often selective inhibition.

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease and depression. nih.govfrontiersin.org Derivatives of benzo[b]thiophen-3-ol have been synthesized and evaluated as potent and selective inhibitors of human MAO-B. nih.govresearchgate.net Most of these compounds demonstrated high selectivity for the MAO-B isoform. nih.govresearchgate.net For instance, N-(2,4-Dinitrophenyl)benzo[d] ontosight.ainih.govdioxole-5-carboxamide was identified as a reversible and competitive MAO-B inhibitor with an IC₅₀ value of 56 nM. nih.gov

Table 1: MAO Inhibitory Activity of Benzo[b]thiophene Derivatives

CompoundTargetIC₅₀ (nM)Inhibition TypeSelectivity
N-(2,4-Dinitrophenyl)benzo[d] ontosight.ainih.govdioxole-5-carboxamideMAO-B56Reversible, CompetitiveSelective for MAO-B
N-(2,4-dinitrophenyl)benzamideMAO-A126-Higher preference for MAO-A

Data sourced from multiple studies on MAO inhibition by benzo[b]thiophene derivatives.

Cholinesterase Inhibitors

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary approach for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov N-phenylthiazol-2-amine derivatives have been screened for their inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov One of the most potent compounds in a studied series, N-(2,3-dimethylphenyl)thiazol-2-amine, exhibited an IC₅₀ value of 0.009 µM against AChE. nih.gov

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often associated with cancer and inflammatory diseases. Libraries of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues have been synthesized and evaluated for their inhibitory activity against several protein kinases. nih.gov The N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine series of compounds, in particular, showed promise as inhibitors of CK1 and CLK1 kinases. nih.gov

Modulators of Biological Pathways

Beyond enzyme inhibition, N-phenylbenzo[b]thiophen-3-amine derivatives have been shown to modulate complex biological pathways, such as those involved in apoptosis and amyloid aggregation.

Modulators of Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. researchgate.net A series of N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized as modulators of Aβ42 aggregation. nih.govresearchgate.net Interestingly, the effect of these derivatives on aggregation is dependent on the substitution pattern. nih.gov Compounds with a methoxyphenol group were found to inhibit Aβ42 aggregation, with one derivative showing a maximum inhibition of 54%. nih.govresearchgate.net In contrast, derivatives containing a 4-methoxyphenyl (B3050149) moiety promoted Aβ42 fibrillogenesis. nih.govresearchgate.net This dual activity highlights their potential as chemical tools to study the mechanisms of amyloid formation. researchgate.net For instance, N-phenylbenzo[b]thiophene-2-carboxamide (7b) was found to accelerate Aβ42 aggregation, with a 2.9- to 4.3-fold increase in fibrillogenesis. nih.gov Despite promoting aggregation, this compound was not toxic to hippocampal neuronal cells and even protected them from Aβ42-induced cytotoxicity. nih.govjst.go.jp

Table 2: Modulation of Aβ42 Aggregation by N-Phenylbenzo[b]thiophene-2-carboxamide Derivatives

Compound MoietyEffect on Aβ42 AggregationExample Compound
MethoxyphenolInhibition5a and 5b
4-MethoxyphenylPromotion5d

Data from studies on the modulation of amyloid beta aggregation. nih.govresearchgate.net

General Exploration as Bioactive Scaffolds

The versatile benzo[b]thiophene core has been utilized to develop a wide range of bioactive compounds with various therapeutic potentials. ontosight.ai

Antimicrobial Agents

Benzo[b]thiophene derivatives have shown significant antimicrobial activity. ontosight.aiontosight.airesearchgate.net A number of benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been synthesized and tested against various bacterial strains, with some exhibiting promising activity. uow.edu.au For example, the benzo[b]thienoquinolinone derivative 92 showed notable activity against Staphylococcus aureus. uow.edu.au Furthermore, a series of benzo[b]thiophene acylhydrazones were prepared and screened against multidrug-resistant Staphylococcus aureus, leading to the identification of several active compounds. mdpi.com Thiophene (B33073) derivatives have also been shown to be potent against Pseudomonas aeruginosa. nih.gov

Anti-inflammatory Agents

Thiophene-based compounds are known for their anti-inflammatory properties. nih.gov The presence of groups like carboxylic acids, esters, amines, and amides on the thiophene ring is often important for their anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov A new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and showed potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. capes.gov.brnih.gov

Antidepressant Agents

Researchers have synthesized novel benzo[b]thiophene derivatives with potential as antidepressants with a rapid onset of action. ebi.ac.ukunav.edu Certain derivatives with affinity for the 5-HT₇ receptor and the serotonin (B10506) transporter (SERT) have shown significant antidepressant activity in preclinical models. ebi.ac.ukunav.edu For example, compound 9c was effective in reducing immobility time in the forced swimming test after just a single dose. ebi.ac.uk Other thiophene-based pyrazoline carbothioamide derivatives have also demonstrated good antidepressant potential. nih.gov

Anticonvulsant Agents

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including benzo[b]thiophene derivatives. mdpi.com A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties. nih.gov One lead compound from this series demonstrated promising antiseizure activity in multiple animal models, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov Other studies on isatin-based derivatives have also shown significant anti-seizure activity in both MES and pentylenetetrazole (PTZ) models. nih.govresearchgate.net

Antiarrhythmic Agents

Derivatives of tricyclic nitrogen-containing systems, which can be structurally related to benzo[b]thiophene derivatives, have been investigated as a new class of antiarrhythmic drugs. nih.gov Benzamides with a heterocyclic amide side chain have also been prepared and evaluated for their oral antiarrhythmic activity. nih.gov

Probes for Biological Interactions

The unique photophysical properties of some benzo[b]thiophene derivatives make them suitable for use as fluorescent probes in biological systems. A novel di-imine probe based on 1-benzothiophene-3-carbaldehyde has been synthesized and characterized for its potential as a chemosensor. researchgate.net Furthermore, the ability of certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives to either inhibit or promote amyloid aggregation makes them valuable pharmacological tools for dissecting the molecular mechanisms of this critical pathological process. nih.govresearchgate.net

Future Directions and Research Perspectives in N Phenylbenzo B Thiophen 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Strategies

Future synthetic efforts will likely focus on the development of novel and more sustainable methods for the preparation of N-phenylbenzo[b]thiophen-3-amine and its derivatives. A key area of interest is the application of green chemistry principles to minimize environmental impact. unibo.itjddhs.comnih.gov This includes the use of greener solvents, catalysts, and reaction conditions.

One promising approach is the continued exploration and optimization of multicomponent reactions (MCRs). The Gewald reaction, a classic MCR for the synthesis of 2-aminothiophenes, serves as a foundational method that can be adapted and modified. researchgate.netnih.govarkat-usa.orgorganic-chemistry.orgwikipedia.org Future research will likely focus on expanding the scope of the Gewald reaction and other MCRs to allow for a wider range of substituents on both the benzo[b]thiophene core and the N-phenyl group, leading to the efficient, one-pot synthesis of diverse compound libraries. organic-chemistry.orgnih.govexaly.com

Furthermore, the development of catalytic C-N bond-forming reactions, such as palladium-catalyzed amination, will continue to be a valuable tool for the synthesis of N-phenylbenzo[b]thiophen-3-amines. tandfonline.comresearchgate.net The focus will be on developing more efficient and versatile catalyst systems that can operate under milder conditions and with a broader substrate scope. The direct amidation of carboxylic acids and amines, a more atom-economical approach, is also an area ripe for exploration in the synthesis of related amide derivatives. rsc.orgthemjalab.com

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structure-property relationships of N-phenylbenzo[b]thiophen-3-amine derivatives requires the application of advanced spectroscopic techniques. While standard techniques like 1H and 13C NMR, and mass spectrometry are routinely used, future research will benefit from the more sophisticated application of these and other methods. rsc.orgmdpi.comnih.gov

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of protons and carbons, especially in complex, highly substituted derivatives. ipb.ptresearchgate.netsemanticscholar.org These techniques are invaluable for elucidating the precise connectivity and stereochemistry of novel compounds.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized molecules. researchgate.netnih.govgla.ac.uknih.govcurrenta.de Advanced fragmentation techniques within tandem mass spectrometry (MS/MS) can provide valuable structural information, helping to differentiate between isomers and elucidate fragmentation pathways. nih.govnih.gov

The combination of these advanced spectroscopic methods will be critical for building a comprehensive understanding of the structural features of N-phenylbenzo[b]thiophen-3-amine derivatives.

Integration of Machine Learning and Artificial Intelligence in Computational Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of novel N-phenylbenzo[b]thiophen-3-amine derivatives with desired properties. nih.gov These computational tools can be employed to predict a wide range of characteristics, from physicochemical properties to biological activity and reactivity. chemrxiv.orgnih.govresearchgate.netresearchgate.net

ML models can be trained on existing datasets of benzothiophene (B83047) derivatives to predict properties such as solubility, toxicity, and binding affinity to specific biological targets. nih.govresearchgate.net This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. Furthermore, AI can be used to design virtual libraries of N-phenylbenzo[b]thiophen-3-amine derivatives and screen them for potential activity against various diseases.

Hybrid models that combine mechanistic density functional theory (DFT) calculations with machine learning have shown promise in accurately predicting reaction barriers and selectivity. chemrxiv.org This approach can aid in the development of more efficient synthetic routes and the prediction of reaction outcomes.

Exploration of New Reactivity Modes and Transformations

Expanding the synthetic utility of the N-phenylbenzo[b]thiophen-3-amine scaffold requires the exploration of new reactivity modes and chemical transformations. Future research will likely focus on the functionalization of the benzo[b]thiophene core at various positions to introduce new chemical motifs and modulate the compound's properties.

Palladium-Catalyzed Reactions: Palladium catalysis has already proven to be a powerful tool for the functionalization of heterocycles. tandfonline.comresearchgate.netacs.org Future work will likely explore novel palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the C2, C4, C5, C6, and C7 positions of the benzo[b]thiophene ring. acs.org This includes oxidative olefination to introduce alkene functionalities. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable method for C-H functionalization. acs.orgnih.gov The application of photoredox catalysis to the N-phenylbenzo[b]thiophen-3-amine core could enable novel and regioselective C-H alkylations, arylations, and other transformations, providing access to previously inaccessible derivatives. acs.orgnih.gov

The development of these new synthetic methodologies will significantly expand the chemical space accessible from the N-phenylbenzo[b]thiophen-3-amine scaffold.

Rational Design of Derivatives for Specific Biological Targets

The benzo[b]thiophene scaffold is a well-established privileged structure in medicinal chemistry, and N-phenylbenzo[b]thiophen-3-amine derivatives are promising candidates for the development of new therapeutic agents. Future research will focus on the rational design of derivatives targeting specific biological pathways implicated in various diseases.

Kinase Inhibitors: Several studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of protein kinases, which are key targets in cancer and other diseases. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective kinase inhibitors based on the N-phenylbenzo[b]thiophen-3-amine scaffold. rsc.orgresearchgate.netnih.govnih.govfrontiersin.org

Neurodegenerative Diseases: The development of novel treatments for neurodegenerative diseases like Parkinson's and Alzheimer's is a major area of unmet medical need. Benzo[b]thiophen-3-ol derivatives have shown potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. nih.govresearchgate.net The rational design of N-phenylbenzo[b]thiophen-3-amine analogs could lead to the discovery of new and effective treatments for these debilitating conditions.

Multicomponent Reaction Strategies for Library Synthesis

The efficient synthesis of large and diverse libraries of compounds is essential for high-throughput screening and the discovery of new drug leads. Multicomponent reactions (MCRs) are ideally suited for this purpose, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. organic-chemistry.orgexaly.comnih.gov

The Gewald reaction and its modifications are powerful tools for the synthesis of substituted aminothiophenes and can be leveraged to create libraries of N-phenylbenzo[b]thiophen-3-amine derivatives. researchgate.netnih.govarkat-usa.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov By systematically varying the carbonyl component, the active methylene nitrile, and the subsequent N-arylation partner, vast libraries of structurally diverse compounds can be generated.

Future efforts in this area will focus on adapting and optimizing MCRs for automated synthesis platforms, further accelerating the generation of compound libraries for biological screening. The development of novel MCRs that provide access to unique N-phenylbenzo[b]thiophen-3-amine scaffolds will also be a key area of research.

Q & A

Q. What synthetic routes are most effective for preparing N-phenyl-substituted benzo[b]thiophen-3-amine derivatives, and how can reaction conditions be optimized?

Methodological Answer: A scalable synthesis involves radical cyclization of 2-alkynylthioanisoles using K₂S₂O₈ as an oxidizing agent, yielding nitro-substituted intermediates, which are subsequently reduced to the amine. For example, reduction of 3-nitrobenzo[b]thiophene derivatives with hydrogenation catalysts (e.g., Pd/C) achieves 92% yield of 2-phenylbenzo[b]thiophen-3-amine . Alternatively, nucleophilic aromatic substitution (SNAr) using substituted anilines under reflux with polar aprotic solvents (e.g., DMF) is effective for introducing diverse N-aryl groups. Flash chromatography with ethyl acetate:petroleum ether (2.5:7.5 v/v) is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of N-phenyl benzo[b]thiophen-3-amine derivatives?

Methodological Answer: Combine multinuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) with high-resolution mass spectrometry (HRMS) for structural confirmation. For instance, ¹H-NMR in DMSO-d₆ resolves key protons (e.g., methoxy groups at δ 3.53–3.79 ppm and aromatic protons at δ 6.15–8.04 ppm), while ¹³C-NMR confirms substituent effects on the benzo[b]thiophene core . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% for purity validation .

Advanced Research Questions

Q. How do substituents on the N-phenyl ring influence the biological activity of benzo[b]thiophen-3-amine derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -NO₂) at the N-phenyl meta or para positions enhance apoptosis-inducing activity in cancer cell lines. For example, 2-nitro-N-(3-trifluoromethylphenyl) derivatives exhibit potent cytotoxicity due to increased electrophilicity and membrane permeability . Conversely, methoxy groups improve solubility but may reduce target affinity. PMI and PMM enzyme inhibition assays (IC₅₀ values) are critical for quantifying substituent effects .

Q. What mechanistic insights explain the biological activity of benzo[b]thiophen-3-amine derivatives in apoptosis induction?

Methodological Answer: Derivatives such as 6-methoxy-2-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)benzo[b]thiophen-3-amine (3c) activate caspase-3/7 pathways, confirmed via fluorometric assays. Mitochondrial membrane depolarization (JC-1 staining) and ROS generation assays further validate pro-apoptotic mechanisms. Computational docking studies suggest interactions with Bcl-2 family proteins or tubulin polymerization sites .

Q. How can researchers address contradictions in reported yields or activities of benzo[b]thiophen-3-amine derivatives?

Methodological Answer: Discrepancies often arise from divergent synthetic protocols (e.g., solvent polarity, temperature). For instance, microwave-assisted synthesis reduces reaction times but may lower yields compared to conventional heating . Validate reproducibility by replicating conditions (e.g., 5 mmol scale reactions with 75% yield thresholds) and cross-referencing spectral data . Use standardized bioassays (e.g., MTT for cytotoxicity) to harmonize activity comparisons.

Q. What strategies are recommended for derivatizing benzo[b]thiophen-3-amine into probes for biochemical sensing?

Methodological Answer: Schiff base formation with polyamines (e.g., tetraethylenepentamine) produces fluorescent probes for metal ion detection. For example, condensation with 1-benzothiophene-3-carbaldehyde yields a ligand (probe L) with excitation/emission at 350/450 nm, validated via ESI-MS and IR spectroscopy . Ensure inert atmosphere conditions (N₂/Ar) to prevent oxidation during derivatization.

Q. What analytical challenges arise in quantifying trace impurities in benzo[b]thiophen-3-amine hydrochloride?

Methodological Answer: Hydrochloride salts often contain residual solvents (e.g., ethyl acetate) or unreacted aniline precursors. Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and gradient elution (water:acetonitrile + 0.1% TFA) for impurity profiling. Limit of quantification (LOQ) should be ≤0.1% per ICH guidelines .

Safety and Best Practices

Q. What safety protocols are essential for handling reactive intermediates in benzo[b]thiophen-3-amine synthesis?

Methodological Answer: Nitro intermediates (e.g., 3-nitrobenzo[b]thiophene) are mutagenic; use fume hoods, nitrile gloves, and closed systems for reductions. For amine hydrochlorides, avoid inhalation (NIOSH-approved respirators) and store at 2–8°C under argon to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.